molecular formula C9H8F2 B12827925 (1E,3Z,5E,7Z)-9,9-Difluoro-1,3,5,7-Cyclononatetraene

(1E,3Z,5E,7Z)-9,9-Difluoro-1,3,5,7-Cyclononatetraene

Katalognummer: B12827925
Molekulargewicht: 154.16 g/mol
InChI-Schlüssel: HVOAMHGWIUUJEV-KZPCVFJPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1E,3Z,5E,7Z)-9,9-Difluoro-1,3,5,7-Cyclononatetraene is a fluorinated derivative of cyclononatetraene, characterized by the presence of two fluorine atoms at the 9th position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1E,3Z,5E,7Z)-9,9-Difluoro-1,3,5,7-Cyclononatetraene typically involves the fluorination of cyclononatetraene. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

  • Fluorination with Selectfluor

      Reactants: Cyclononatetraene, Selectfluor

      Solvent: Acetonitrile

      Conditions: Room temperature, inert atmosphere (e.g., nitrogen or argon)

      Yield: Moderate to high, depending on reaction optimization

  • Fluorination with NFSI

      Reactants: Cyclononatetraene, NFSI

      Solvent: Dichloromethane

      Conditions: Room temperature, inert atmosphere

      Yield: Moderate to high

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems ensures consistent product quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

(1E,3Z,5E,7Z)-9,9-Difluoro-1,3,5,7-Cyclononatetraene undergoes various chemical reactions, including:

  • Oxidation

      Reagents: Potassium permanganate, osmium tetroxide

      Conditions: Aqueous or organic solvents, room temperature to elevated temperatures

      Products: Diketones, carboxylic acids

  • Reduction

      Reagents: Lithium aluminum hydride, sodium borohydride

      Conditions: Anhydrous solvents, room temperature

      Products: Alkanes, alcohols

  • Substitution

      Reagents: Halogens, nucleophiles (e.g., amines, thiols)

      Conditions: Varies depending on the nucleophile and solvent

      Products: Substituted cyclononatetraenes

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at room temperature

    Reduction: Lithium aluminum hydride in anhydrous ether at room temperature

    Substitution: Bromine in dichloromethane at room temperature

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (1E,3Z,5E,7Z)-9,9-Difluoro-1,3,5,7-Cyclononatetraene is used as a building block for the synthesis of more complex fluorinated organic molecules. Its unique electronic properties make it a valuable intermediate in the development of new materials and catalysts.

Biology

While direct biological applications are limited, derivatives of this compound are being explored for their potential use in medicinal chemistry. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them attractive candidates for drug development.

Medicine

In medicine, research is ongoing to explore the potential of fluorinated cyclononatetraenes as therapeutic agents. Their ability to interact with biological targets in unique ways could lead to the development of new drugs with improved efficacy and safety profiles.

Industry

In industry, this compound is used in the production of advanced materials, including polymers and coatings. Its fluorinated nature imparts desirable properties such as chemical resistance and thermal stability.

Wirkmechanismus

The mechanism of action of (1E,3Z,5E,7Z)-9,9-Difluoro-1,3,5,7-Cyclononatetraene involves its interaction with various molecular targets, depending on the context of its use. In chemical reactions, the fluorine atoms can influence the reactivity and selectivity of the compound, leading to the formation of specific products. In biological systems, fluorinated compounds can interact with enzymes and receptors, potentially altering their activity and leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclononatetraene: The non-fluorinated parent compound, which lacks the unique properties imparted by the fluorine atoms.

    (1E,3Z,5E,7Z)-9,9-Dichloro-1,3,5,7-Cyclononatetraene: A chlorinated analogue with different electronic and steric properties.

    (1E,3Z,5E,7Z)-9,9-Dibromo-1,3,5,7-Cyclononatetraene: A brominated analogue with distinct reactivity patterns.

Uniqueness

(1E,3Z,5E,7Z)-9,9-Difluoro-1,3,5,7-Cyclononatetraene is unique due to the presence of fluorine atoms, which significantly alter its chemical and physical properties. Fluorine atoms are highly electronegative, leading to changes in the compound’s reactivity, stability, and interactions with other molecules. This makes it a valuable compound for various applications in research and industry.

Eigenschaften

Molekularformel

C9H8F2

Molekulargewicht

154.16 g/mol

IUPAC-Name

(1Z,3Z,5Z,7Z)-9,9-difluorocyclonona-1,3,5,7-tetraene

InChI

InChI=1S/C9H8F2/c10-9(11)7-5-3-1-2-4-6-8-9/h1-8H/b3-1-,4-2-,7-5-,8-6-

InChI-Schlüssel

HVOAMHGWIUUJEV-KZPCVFJPSA-N

Isomerische SMILES

C\1=C\C=C/C(/C=C\C=C1)(F)F

Kanonische SMILES

C1=CC=CC(C=CC=C1)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.